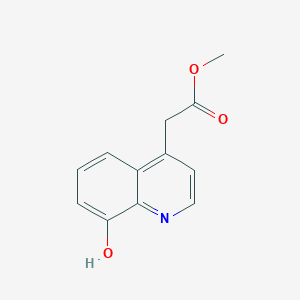

Methyl 2-(8-hydroxyquinolin-4-yl)acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(8-hydroxyquinolin-4-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-16-11(15)7-8-5-6-13-12-9(8)3-2-4-10(12)14/h2-6,14H,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPZCTDMSWRVPCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=C2C=CC=C(C2=NC=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for Methyl 2-(8-hydroxyquinolin-4-yl)acetate and Its Direct Precursors

The synthesis of this compound can be approached through various established methods, primarily involving the construction of the quinoline (B57606) core followed by the introduction or modification of the acetic acid ester side chain.

Multi-Step Synthetic Sequences and Reaction Optimization Strategies

A common multi-step approach to obtaining this compound involves the initial synthesis of a suitable 4-substituted 8-hydroxyquinoline (B1678124) precursor, which is then elaborated to the final product. One plausible pathway begins with the synthesis of 4-hydroxy-8-tosyloxyquinoline. This starting material can undergo chlorination to yield 4-chloro-8-tosyloxyquinoline, a versatile intermediate for nucleophilic substitution reactions at the 4-position researchgate.net. The introduction of the acetic acid moiety can be achieved by reacting this chloro derivative with a suitable nucleophile, such as the enolate of a malonic ester, followed by hydrolysis and decarboxylation to yield (8-hydroxyquinolin-4-yl)acetic acid. Subsequent esterification with methanol would then produce the target compound, this compound.

Reaction optimization for such multi-step sequences often involves a careful selection of reaction conditions to maximize yields and minimize side products. Key parameters that are typically optimized include the choice of base, solvent, reaction temperature, and reaction time for each step. For instance, in the nucleophilic substitution step, the choice of a non-nucleophilic base is crucial to prevent competing reactions. Similarly, the esterification of (8-hydroxyquinolin-4-yl)acetic acid can be optimized by using different catalysts, such as acidic ion-exchange resins or Brønsted acidic ionic liquids, which can offer advantages in terms of reusability and milder reaction conditions researchgate.net.

A summary of a potential multi-step synthesis is presented below:

| Step | Starting Material | Reagents and Conditions | Intermediate/Product |

| 1 | 4,8-Dihydroxyquinoline | TsCl, base | 4-Hydroxy-8-tosyloxyquinoline |

| 2 | 4-Hydroxy-8-tosyloxyquinoline | POCl₃ | 4-Chloro-8-tosyloxyquinoline |

| 3 | 4-Chloro-8-tosyloxyquinoline | Diethyl malonate, NaH, THF; then H₃O⁺, Δ | (8-Hydroxyquinolin-4-yl)acetic acid |

| 4 | (8-Hydroxyquinolin-4-yl)acetic acid | Methanol, H₂SO₄ (catalytic) | This compound |

One-Pot and Multicomponent Reaction Approaches

One-pot and multicomponent reactions offer significant advantages in terms of efficiency, atom economy, and reduced waste generation. For the synthesis of the quinoline core of this compound, several one-pot strategies have been developed for the synthesis of quinoline-4-carboxylic acids, which are direct precursors to the target molecule.

The Doebner reaction, a three-component reaction between an aniline (B41778), an aldehyde, and pyruvic acid, is a classic method for synthesizing quinoline-4-carboxylic acids researchgate.netacs.org. This reaction can be catalyzed by various catalysts, including ytterbium perfluorooctanoate in water, offering an environmentally benign approach researchgate.net. By selecting the appropriate substituted aniline, such as 2-aminophenol, it is possible to construct the 8-hydroxyquinoline-4-carboxylic acid framework in a single step.

Another relevant one-pot approach is the Pfitzinger reaction, which involves the condensation of isatin with a carbonyl compound in the presence of a base to yield quinoline-4-carboxylic acids researchgate.net. Modifications of this reaction, such as performing it under acidic conditions or in water, have been reported to improve its efficiency and environmental footprint researchgate.net.

Once the (8-hydroxyquinolin-4-yl)acetic acid is synthesized through these one-pot methods, a subsequent esterification step with methanol would yield this compound.

Functional Group Interconversions and Derivatization Strategies

The chemical structure of this compound offers multiple sites for functional group interconversions and derivatization, allowing for the synthesis of a diverse library of related compounds.

Modifications at the Ester Moiety

The methyl ester group is a versatile functional handle that can be readily transformed into other functionalities.

Hydrolysis: The most common transformation is the hydrolysis of the ester to the corresponding carboxylic acid, (8-hydroxyquinolin-4-yl)acetic acid. This reaction is typically carried out under basic conditions, for example, by refluxing with an aqueous solution of sodium hydroxide (B78521), followed by acidification nih.gov. The resulting carboxylic acid can then be used in a variety of subsequent reactions, such as amide bond formation.

Transesterification: The methyl ester can be converted to other esters by reacting it with a different alcohol in the presence of an acid or base catalyst. This allows for the introduction of various alkyl or aryl groups, potentially modulating the compound's physical and biological properties.

Reduction: The ester can be reduced to the corresponding primary alcohol, 2-(8-hydroxyquinolin-4-yl)ethanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Amidation: The carboxylic acid obtained from hydrolysis can be coupled with various amines using standard peptide coupling reagents to form a wide range of amides.

A summary of these modifications is provided in the table below:

| Reaction | Reagents and Conditions | Product |

| Hydrolysis | NaOH (aq), reflux; then H₃O⁺ | (8-Hydroxyquinolin-4-yl)acetic acid |

| Transesterification | R'OH, H⁺ or OR'⁻ | Alkyl 2-(8-hydroxyquinolin-4-yl)acetate |

| Reduction | LiAlH₄, THF | 2-(8-Hydroxyquinolin-4-yl)ethanol |

| Amidation (from acid) | R₂NH, coupling agent (e.g., DCC) | 2-(8-Hydroxyquinolin-4-yl)-N,N-dialkylacetamide |

Transformations Involving the Quinoline Core and Hydroxyl Group

The 8-hydroxyquinoline scaffold is amenable to a variety of chemical transformations, primarily involving electrophilic aromatic substitution and reactions at the hydroxyl group.

Electrophilic Aromatic Substitution: The quinoline ring is activated towards electrophilic substitution, with the 5- and 7-positions being the most reactive. Common electrophilic substitution reactions include halogenation (e.g., bromination), nitration, and Friedel-Crafts acylation researchgate.net.

O-Alkylation and O-Acylation: The hydroxyl group at the 8-position can be readily alkylated or acylated. O-alkylation is typically achieved by reacting the compound with an alkyl halide in the presence of a base nih.gov. O-acylation can be performed using an acyl chloride or anhydride mdpi.com. These reactions can be used to protect the hydroxyl group or to introduce new functional groups. For instance, reaction with ethyl 2-chloroacetate in the presence of a base leads to the formation of an ether linkage at the 8-position nih.gov.

Diazonium Coupling: The 8-hydroxyquinoline ring can undergo coupling with diazonium salts at the 5-position to form azo compounds .

Green Chemistry Principles in the Synthesis of Related Quinoline Derivatives

The principles of green chemistry are increasingly being applied to the synthesis of quinoline derivatives to develop more sustainable and environmentally friendly processes.

Use of Greener Solvents: Traditional syntheses of quinolines often employ volatile and hazardous organic solvents. Green chemistry approaches focus on the use of more benign alternatives such as water, ethanol, or ionic liquids ijpsjournal.comresearchgate.net. For example, the Doebner reaction for the synthesis of quinoline-4-carboxylic acids has been successfully carried out in water researchgate.net.

Catalysis: The use of catalysts, particularly heterogeneous and reusable catalysts, is a cornerstone of green chemistry. In quinoline synthesis, various catalysts have been employed to improve reaction efficiency and reduce waste. These include nanocatalysts, solid acid catalysts like montmorillonite K-10, and metal catalysts such as copper and iron, which are more abundant and less toxic than precious metal catalysts ijpsjournal.comacs.org.

Alternative Energy Sources: Microwave irradiation has emerged as a powerful tool in green synthesis, often leading to significantly shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods ijpsjournal.com. The microwave-assisted synthesis of various quinoline derivatives has been reported nih.gov.

Atom Economy: One-pot and multicomponent reactions are inherently more atom-economical as they reduce the number of synthetic steps and purification procedures, thereby minimizing waste. The one-pot syntheses of quinoline-4-carboxylic acid derivatives are excellent examples of this principle in action researchgate.netrsc.org.

By incorporating these green chemistry principles, the synthesis of this compound and its derivatives can be made more efficient, safer, and more environmentally sustainable.

Solvent-Free Reactions and Eco-Friendly Catalysis

Solvent-free, or solid-state, reactions represent a significant advancement in green chemistry. By eliminating the need for volatile and often hazardous organic solvents, these methods reduce environmental pollution, decrease costs associated with solvent purchase and disposal, and can lead to improved reaction kinetics and selectivity. For the synthesis of quinoline derivatives, various solvent-free approaches have been successfully developed, providing a template for their application in the synthesis of this compound.

One notable approach involves the Friedländer annulation, a classical method for quinoline synthesis, which has been adapted to solvent-free conditions using eco-friendly catalysts. For instance, a simple and efficient method for the synthesis of quinoline derivatives has been achieved through the reaction of 2-aminoacetophenone or 2-aminobenzophenone with various ketones in the presence of caesium iodide under thermal, solvent-free conditions. This method offers several advantages, including high yields, a clean reaction profile, simple methodology, and short reaction times. researchgate.net The use of a mild and readily available catalyst like caesium iodide further enhances the green credentials of this protocol.

Another green protocol for quinoline synthesis has been developed that operates under both solvent-free and catalyst-free conditions. This environmentally friendly method avoids the use of predictable and often destructive organic solvents, presenting a significant improvement over existing methods. Such strategies could be conceptually applied to the final steps of the synthesis of this compound, for example, in a condensation reaction to form the quinoline core.

The principles of eco-friendly catalysis extend to the use of solid acid catalysts or recyclable ionic liquids, which can replace traditional corrosive and hazardous acid catalysts. academie-sciences.fr For a multi-step synthesis of this compound, incorporating a solvent-free step catalyzed by a reusable, non-toxic catalyst would significantly enhance its environmental sustainability.

Table 1: Comparison of Solvent-Based vs. Solvent-Free Synthesis for Quinolines (Illustrative Examples)

| Parameter | Conventional Solvent-Based Method | Solvent-Free Method | Reference |

|---|---|---|---|

| Solvent | Toluene, DMF, etc. | None | researchgate.net |

| Catalyst | Strong acids (e.g., H₂SO₄, PPA) | Caesium Iodide | researchgate.net |

| Reaction Time | Several hours to days | 30-60 minutes | researchgate.net |

| Yield | Often moderate | Good to excellent | researchgate.net |

| Work-up | Liquid-liquid extraction, column chromatography | Simple filtration or direct crystallization | researchgate.net |

| Environmental Impact | High (solvent waste, hazardous catalysts) | Low (minimal waste) | researchgate.net |

This table is illustrative and based on general findings for quinoline synthesis, as specific data for this compound is not available.

Microwave-Assisted Synthesis and Energy Efficiency

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to dramatically reduced reaction times, increased yields, and improved product purity. The direct and efficient heating of the reaction mixture by microwave irradiation results in a more uniform temperature distribution and can access reaction pathways that are not achievable through conventional heating.

The synthesis of 8-hydroxyquinoline derivatives has been shown to benefit significantly from microwave irradiation. For instance, a catalyst-free, microwave-assisted Friedländer synthesis for various 8-hydroxyquinoline derivatives demonstrated a substantial increase in yield (72%) compared to conventional heating (34%). rsc.org This highlights the potential for microwave technology to enhance the efficiency of synthesizing the core 8-hydroxyquinoline structure of the target molecule.

Furthermore, microwave-assisted procedures have been successfully applied to the synthesis of more complex 8-hydroxyquinoline derivatives. The synthesis of sulfonamide substituted 8-hydroxyquinolines was achieved in a matter of minutes under microwave irradiation at 350 W, showcasing the rapid nature of this technology. nih.govresearchgate.net Similarly, the synthesis of 8-hydroxyquinoline-2-carboxanilides has been reported via a microwave-assisted approach. mdpi.com

The energy efficiency of microwave synthesis is a key advantage. By focusing energy directly on the reactants and solvent molecules, microwave heating is significantly more efficient than conventional oil baths or heating mantles, where a large amount of energy is lost to the surroundings. This reduction in energy consumption, coupled with shorter reaction times, contributes to a more sustainable and cost-effective synthetic process.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for 8-Hydroxyquinoline Derivatives (Illustrative Examples)

| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Reference |

|---|---|---|---|

| Reaction Time | 12-24 hours | 1-40 minutes | rsc.orgnih.gov |

| Yield | 34% (example) | 72-97% (examples) | rsc.org |

| Energy Input | High and sustained | Lower and for a shorter duration | General knowledge |

| Purity of Product | Often requires extensive purification | Generally higher, with fewer byproducts | General knowledge |

| Applicability | Broad | Broad, particularly for polar molecules | rsc.orgnih.govmdpi.com |

This table is illustrative and based on findings for related 8-hydroxyquinoline derivatives, as specific data for this compound is not available.

While a specific protocol for the microwave-assisted or solvent-free synthesis of this compound is not yet documented in the literature, the successful application of these advanced methodologies to a wide range of structurally similar quinoline and 8-hydroxyquinoline derivatives strongly suggests their feasibility and potential benefits for the synthesis of this target compound. Future research in this area would likely focus on adapting existing green protocols to the specific precursors and reaction conditions required for the formation of this compound.

Sophisticated Structural Elucidation and Spectroscopic Characterization

Single Crystal X-ray Diffraction Analysis of the Compound and Its Coordination Complexes

Single Crystal X-ray Diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional structure of a crystalline compound. While a complete crystal structure for Methyl 2-(8-hydroxyquinolin-4-yl)acetate is not publicly available, analysis of closely related quinoline (B57606) derivatives provides significant insight into its expected solid-state conformation.

For instance, the crystal structure of a related isomer, Methyl 2-(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)acetate, reveals a monoclinic crystal system. In this analogue, the bicyclic quinolone fragment and the ester group are nearly orthogonal, with a dihedral angle of 83.3(2)°. The crystal packing is stabilized by intermolecular O-H···O hydrogen bonding, which forms a zigzag chain motif. nih.gov

Table 1: Representative Crystallographic Data for a Related Quinoline Derivative

| Parameter | Value for Methyl 2-(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)acetate nih.gov |

|---|---|

| Molecular Formula | C₁₃H₁₃NO₄ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.0792 (6) |

| b (Å) | 11.4904 (6) |

| c (Å) | 11.4071 (7) |

| β (°) | 105.272 (7) |

| Volume (ų) | 1148.00 (12) |

| Z | 4 |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of this compound in solution. By analyzing the chemical shifts, coupling constants, and correlations, a complete assignment of all proton (¹H) and carbon (¹³C) signals can be achieved.

In the ¹H NMR spectrum, the aromatic protons of the quinoline ring are expected to appear in the downfield region, typically between 7.0 and 9.0 ppm. chemicalbook.com The proton on C2 would likely be the most downfield due to the deshielding effect of the adjacent nitrogen atom. The methylene (B1212753) protons (-CH₂-) of the acetate (B1210297) group would resonate as a singlet, likely around 4.0 ppm, while the methyl (-CH₃) protons of the ester would also appear as a singlet, typically around 3.7 ppm. The phenolic hydroxyl proton (-OH) signal can be broad and its position variable, depending on the solvent and concentration.

In the ¹³C NMR spectrum, the carbonyl carbon of the ester group is expected at the most downfield position, around 170 ppm. The carbons of the quinoline ring would appear in the 110-150 ppm range, with the carbon bearing the hydroxyl group (C8) and the carbons adjacent to the nitrogen (C2, C8a) showing characteristic shifts.

To unambiguously assign these signals, a suite of two-dimensional (2D) NMR experiments is employed.

COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks within the quinoline ring, helping to distinguish between adjacent protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the straightforward assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (2-3 bond) correlations. Key HMBC correlations would be expected from the methylene protons of the acetate group to the C4, C3, and C4a carbons of the quinoline ring, as well as to the ester carbonyl carbon, confirming the connectivity of the side chain.

ROESY (Rotating-frame Overhauser Effect Spectroscopy) can provide information about the spatial proximity of protons, aiding in conformational analysis, particularly concerning the orientation of the acetate side chain relative to the quinoline ring.

Solid-State NMR (ssNMR) provides valuable information about the structure and dynamics of the compound in its crystalline form. For 8-hydroxyquinoline (B1678124) derivatives, ssNMR is particularly useful for studying tautomerism, such as the equilibrium between the hydroxy-form and the zwitterionic N-protonated form. researchgate.net Differences in ¹³C and ¹⁵N chemical shifts can distinguish between individual tautomers and identify the presence of zwitterionic species in the solid state. researchgate.net This technique can also differentiate between different polymorphs (crystalline forms) of the same compound, which may exhibit distinct chemical shifts due to variations in their crystal packing and intermolecular interactions.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify functional groups and probe intermolecular forces like hydrogen bonding. The spectra are interpreted by assigning observed absorption bands to specific molecular vibrations. nih.gov

For this compound, the FT-IR spectrum is expected to show several characteristic bands. A broad band in the region of 3200-3400 cm⁻¹ would be attributed to the O-H stretching vibration of the hydroxyl group, with its broadness indicating involvement in hydrogen bonding. researchgate.net The strong, sharp absorption band characteristic of the ester carbonyl (C=O) stretch is expected around 1730-1750 cm⁻¹. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene and methyl groups would be observed in the 2850-3000 cm⁻¹ range. The region between 1400 and 1600 cm⁻¹ would contain multiple bands corresponding to the C=C and C=N stretching vibrations of the quinoline ring. C-O stretching vibrations from the ester and phenol (B47542) groups would be found in the 1000-1300 cm⁻¹ region. nih.gov

Raman spectroscopy provides complementary information. Aromatic ring vibrations often give strong signals in the Raman spectrum, aiding in the characterization of the quinoline core. nih.gov

Table 2: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| O-H stretch (hydroxyl) | 3200-3400 (broad) | FT-IR |

| Aromatic C-H stretch | 3000-3100 | FT-IR, Raman |

| Aliphatic C-H stretch | 2850-3000 | FT-IR, Raman |

| C=O stretch (ester) | 1730-1750 | FT-IR |

| C=C / C=N ring stretch | 1400-1600 | FT-IR, Raman |

| C-O stretch (ester/phenol) | 1000-1300 | FT-IR |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is essential for unequivocally confirming the molecular formula of the compound by providing a highly accurate mass measurement. For this compound, the molecular formula is C₁₂H₁₁NO₃. The calculated exact mass would be compared to the experimentally measured mass, with a difference of less than 5 ppm considered confirmatory.

Tandem mass spectrometry (MS/MS) experiments are used to analyze the fragmentation pattern, which provides structural information. Upon ionization (e.g., by electron impact or electrospray), the molecular ion ([M]⁺ or [M+H]⁺) is formed and then fragmented. For this compound, characteristic fragmentation pathways are expected:

Loss of the methoxy (B1213986) group: A neutral loss of CH₃O• (31 Da) from the ester would result in a prominent fragment ion.

Loss of the carboxymethyl radical: Cleavage of the bond between the quinoline ring and the acetate side chain could lead to the loss of •CH₂COOCH₃ (73 Da).

Decarboxylation: Subsequent fragmentation could involve the loss of CO or CO₂ from fragment ions.

Quinoline ring fragmentation: At higher energies, the stable quinoline ring system itself will fragment, producing characteristic ions. The fragmentation pattern of the parent 8-hydroxyquinoline often shows a stable molecular ion at m/z 145 and a key fragment at m/z 117 after the loss of carbon monoxide (CO). nist.gov

Analyzing these fragments allows for the reconstruction of the molecular structure and confirms the identity of the compound. libretexts.org

UV-Visible Spectroscopy for Electronic Transitions and Chelation Mechanisms

UV-Visible spectroscopy provides information about the electronic transitions within the molecule. The spectrum of 8-hydroxyquinoline derivatives is characterized by absorption bands in the UV region, corresponding to π→π* and n→π* transitions within the aromatic quinoline system. researchgate.net Typically, 8-HQ shows absorption peaks around 250 nm and 310 nm. mdpi.com The exact position and intensity of these bands for this compound will be influenced by the substitution pattern and the solvent used.

A key feature of 8-hydroxyquinoline and its derivatives is their ability to act as chelating agents for various metal ions. nih.govresearchgate.net This chelation involves the nitrogen atom and the deprotonated hydroxyl group. nih.gov The process is readily monitored by UV-Vis spectroscopy. Upon chelation with a metal ion, a significant change in the absorption spectrum is typically observed, often involving a bathochromic shift (a shift to longer wavelengths) and the appearance of a new charge-transfer band in the visible region (350-450 nm). researchgate.netchemistryjournal.net This color change is a hallmark of complex formation and allows for the study of chelation mechanisms, stoichiometry, and the stability of the resulting metal complexes. chemistryjournal.net

In Depth Coordination Chemistry and Metal Complexation Dynamics

Ligand Characteristics and Chelation Modes of Methyl 2-(8-hydroxyquinolin-4-yl)acetate

As a derivative of 8-HQ, this compound functions as a monoprotic, bidentate ligand, meaning it binds to a central metal ion through two donor atoms. scirp.orgscirp.org The chelating ability of 8-HQ and its derivatives is a cornerstone of their application in various fields, from analytical chemistry to the development of therapeutic agents. tandfonline.comnih.gov

The primary mode of chelation for this compound involves the nitrogen atom of its pyridine (B92270) ring and the oxygen atom of the hydroxyl group at the 8-position. Upon interaction with a metal ion, the proton of the hydroxyl group is displaced, and the resulting anionic oxygen atom forms a covalent bond with the metal. Simultaneously, the nitrogen atom forms a coordinate bond with the same metal center. This dual-binding action results in the formation of a highly stable five-membered chelate ring, a characteristic feature of 8-HQ metal complexes. rroij.comscispace.comnih.gov This bidentate coordination is the principal reason for the strong and stable complexes formed by this class of ligands. scirp.orgresearchgate.net

The presence of the methyl acetate (B1210297) group (–CH₂COOCH₃) at the 4-position of the quinoline (B57606) ring can modulate the chelation properties of the molecule. While the methylene (B1212753) (–CH₂–) bridge somewhat insulates the quinoline ring from the electronic effects of the ester group, substituents are known to fine-tune the electronic and steric environment of the ligand, thereby influencing its affinity and selectivity for different metal ions. nih.gov

The electron-withdrawing or -donating nature of substituents can alter the pKa of the hydroxyl group and the basicity of the pyridine nitrogen, which in turn affects the stability of the metal complexes formed. tandfonline.comnih.gov For instance, studies on other substituted 8-HQ derivatives have shown that electron-withdrawing groups can impact the affinity of the ligand towards metal ions like iron(III). nih.gov While the methyl acetate group is not a strong electron-withdrawing group, its presence can subtly influence the electronic distribution in the quinoline ring, potentially leading to variations in the formation constants of its metal chelates compared to the parent 8-HQ. mcmaster.ca Furthermore, although the 4-position is not directly adjacent to the coordinating atoms, bulky substituents can introduce steric hindrance that may affect the geometry and stability of the resulting complexes. mcmaster.ca

Synthesis and Stoichiometry of Metal Complexes with Transition and Main Group Metals

Complexes of this compound with a variety of transition and main group metals—such as Cu(II), Zn(II), Fe(III), Co(II), Ni(II), V(IV)O, Ga(III), Pb(II), Pt(IV), Pd(II), and Rh(III)—can be synthesized through established methods. rroij.comresearchgate.net Typically, the synthesis involves the reaction of the ligand with a suitable metal salt (e.g., chloride, acetate, or sulfate) in a solvent like ethanol, methanol, or a mixture including water. scirp.orgjchemlett.com The pH of the reaction medium is often adjusted to facilitate the deprotonation of the ligand's hydroxyl group, which is crucial for chelation. scirp.org

The formation of these metal complexes can be studied both in solution and in the solid state. Solution-phase studies are essential for determining the stoichiometry and stability of the complexes under specific conditions. scirp.org In the solid state, the complexes can be isolated as crystalline powders, and their precise molecular structures can be elucidated using techniques like single-crystal X-ray diffraction. nih.govnih.gov The conditions of synthesis, including solvent, temperature, and pH, can influence the crystallization process and the specific crystalline form (polymorph) of the resulting complex. researchgate.net

The stoichiometry, or the metal-to-ligand ratio (M:L), of the complexes in solution is commonly determined using spectrophotometric methods, such as Job's method of continuous variation, or through conductometric titrations. scirp.orgscirp.org For divalent metal ions like Cu(II), Ni(II), Co(II), and Zn(II), 8-HQ derivatives typically form complexes with a 1:2 metal-to-ligand ratio. scirp.orgscirp.orgarabjchem.org For trivalent metal ions such as Fe(III), Al(III), and Ga(III), a 1:3 stoichiometry is frequently observed. rroij.comscispace.com

| Metal Ion | Common Metal:Ligand Ratio | Reference |

|---|---|---|

| Cu(II), Co(II), Ni(II), Zn(II) | 1:2 | scirp.orgscirp.orgarabjchem.org |

| Fe(III), Al(III), Ga(III), Cr(III) | 1:3 | rroij.commdpi.com |

| V(IV)O | 1:2 | mdpi.com |

| Pd(II) | 1:2 | nih.gov |

Geometric and Electronic Structures of Metal Complexes

The geometric arrangement of the ligands around the central metal ion is dictated by the metal's coordination number, its electronic configuration, and the stoichiometry of the complex.

For 1:2 (M:L₂) complexes, several geometries are common:

Octahedral: Co(II) and Ni(II) complexes often adopt a distorted octahedral geometry, where the two bidentate ligands occupy four coordination sites, and the remaining two sites are filled by solvent molecules, typically water. scirp.orgresearchgate.netscirp.org

Square Planar: This geometry is frequently observed for Cu(II) and Pd(II) complexes. scirp.orgscirp.org

Tetrahedral: Zn(II) complexes commonly exhibit a tetrahedral arrangement. nih.gov

For 1:3 (M:L₃) complexes with trivalent ions like Fe(III) or Al(III), a meridional or facial octahedral geometry is typically formed. rroij.comresearchgate.net Vanadyl (V(IV)O) complexes often adopt a five-coordinate, square-pyramidal structure. mdpi.com

| Metal Ion | Stoichiometry (M:L) | Typical Geometry | Reference |

|---|---|---|---|

| Co(II), Ni(II) | 1:2 | Octahedral (with solvent molecules) | scirp.orgresearchgate.netscirp.org |

| Cu(II), Pd(II) | 1:2 | Square Planar | scirp.orgscirp.org |

| Zn(II) | 1:2 | Tetrahedral | nih.gov |

| Fe(III), Al(III), Cr(III), Rh(III) | 1:3 | Octahedral | rroij.commdpi.com |

| V(IV)O | 1:2 | Square Pyramidal | mdpi.com |

Characterization by Spectroscopic Techniques (EPR, Magnetic Susceptibility)

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool for probing the electronic structure of paramagnetic metal complexes, such as those involving Cu(II) or V(IV). For instance, frozen-solution EPR spectra of copper(II) complexes with 2-methyl-8-hydroxyquinoline ligands are typically axial, characterized by g-tensor values where g‖ > g⊥ > 2.0. rsc.org This spectral feature is indicative of a square-based geometry around the Cu(II) center with a dx²-y² ground state. rsc.org

Similarly, the oxidation state of vanadium in oxovanadium(IV) complexes with methyl-substituted 8-hydroxyquinolines has been confirmed using EPR. mdpi.com The spectra for these complexes show characteristic signals that confirm the V(IV) oxidation state. mdpi.com Time-dependent EPR studies have also demonstrated the stability of these vanadium(IV) complexes in solution. mdpi.com

Magnetic susceptibility measurements provide insight into the number of unpaired electrons in a metal complex, thereby determining its magnetic moment and confirming its electronic configuration. Studies on metal phosphonate (B1237965) complexes derived from 8-hydroxyquinoline, such as those with Cu(II) and Fe(III), have revealed dominant antiferromagnetic interactions between the metal centers. nih.gov

| Complex | Metal Ion | g-Values | Inferred Geometry/Ground State | Reference |

|---|---|---|---|---|

| [Cu(phen)(mq)]ClO₄ (H(mq) = 2-methyl-8-hydroxyquinoline) | Cu(II) | Axial (g‖ > g⊥ > 2.0) | Square-based, dx²-y² ground state | rsc.org |

| [VO(2-Me-quin)₂] | V(IV) | g = 1.996 (X-band, powder) | Five-coordinated | mdpi.com |

| [VO(2,5-(Me)₂-quin)₂] | V(IV) | g = 1.986 (X-band, powder) | Five-coordinated | mdpi.com |

Crystallographic Analysis of Coordination Geometries (e.g., Square Planar, Octahedral, Tetrahedral)

Single-crystal X-ray diffraction provides definitive information about the three-dimensional arrangement of atoms in a metal complex. Metal complexes of 8-hydroxyquinoline and its derivatives exhibit a variety of coordination geometries, influenced by the metal ion's nature, its oxidation state, and the presence of co-ligands. youtube.com

Square Planar and Square Pyramidal: Copper(II) complexes frequently adopt geometries that are square-based. For example, the complex [Cu(phen)(mq)]ClO₄ (where H(mq) is 2-methyl-8-hydroxyquinoline) was found to have a distorted square planar geometry based on Density Functional Theory (DFT) optimizations. rsc.org The related complex [Cu(terpy)(mq)]ClO₄ exhibits a distorted square-pyramidal geometry. rsc.org It is generally proposed that many Cu(II) complexes with two 8-hydroxyquinoline ligands adopt a square-planar geometry. scirp.orgresearchgate.net

Octahedral: This geometry is common for many transition metals. It is often achieved when two 8-hydroxyquinoline ligands bind to a metal center, with two additional solvent molecules (like water) occupying the axial positions to complete the six-coordinate sphere. scirp.orgresearchgate.net

Tetrahedral: Boron complexes with 8-hydroxyquinoline sulfonates have been shown to adopt a distorted tetrahedral coordination geometry around the boron atom. mdpi.com

Five-Coordinate: Vanadium(IV) complexes with methyl-substituted 8-hydroxyquinolines have been synthesized, revealing a five-coordinated metal ion in a geometry that lies between square pyramidal and trigonal bipyramidal. mdpi.com

| Complex | Metal Ion | Coordination Geometry | Key Structural Features | Reference |

|---|---|---|---|---|

| [Cu(terpy)(mq)]ClO₄ | Cu(II) | Distorted Square-Pyramidal | Mixed-ligand complex with terpyridine. | rsc.org |

| [VO(2,6-(Me)₂-quin)₂] | V(IV) | Between Square Pyramidal and Trigonal Bipyramidal | Five-coordinate vanadium center. | mdpi.com |

| Boron Complex with 8-Hydroxyquinolin-5-Sulfonate | B(III) | Distorted Tetrahedral | Zwitterionic monoboron complex. | mdpi.com |

| Generic M(8-HQ)₂(H₂O)₂ | Co(II), Ni(II) | Octahedral | Assumed based on two coordinated water molecules. | scirp.orgresearchgate.net |

Redox Properties and Potential Electrochemistry of Metal Complexes

The electrochemical behavior of metal complexes with 8-hydroxyquinoline ligands is of significant interest as it provides insight into their potential for catalytic applications and their interaction with biological systems. The quinoline ring system is redox-active, and its properties are modulated upon coordination to a metal center.

The redox properties of these complexes can be investigated using techniques such as cyclic voltammetry. For instance, the formal potential for the Fe(III)/Fe(II) redox pair in a complex with a 5-nitro-8-hydroxyquinoline-proline hybrid was found to be +215 mV vs. NHE. nih.gov This is significantly more positive than the potential for the corresponding complex of the parent 8-hydroxyquinoline (-323 mV vs. NHE), indicating that the nitro-substituent makes the reduction of the iron center more favorable. nih.gov

The redox activity of copper complexes is also a key area of study. Some terdentate 8-hydroxyquinoline copper complexes have been shown to be redox-silent in the presence of ascorbate, a biological reductant. researchgate.net However, the formation of ternary complexes, for example with an imidazole (B134444) group, can generate a species capable of producing reactive oxygen species. researchgate.net This highlights how the coordination environment critically influences the electrochemical reactivity of the metal center.

| Complex System | Redox Couple | Formal Potential (E'₁⸝₂) | Significance | Reference |

|---|---|---|---|---|

| Fe(HQNO₂-L-Pro) | Fe(III)/Fe(II) | +215 mV vs. NHE | Nitro group makes reduction more favorable compared to the parent HQ complex. | nih.gov |

| Fe(8-hydroxyquinoline) | Fe(III)/Fe(II) | -323 mV vs. NHE | Serves as a reference for substituted HQ complexes. | nih.gov |

| Cu(II)-PicN₄ | Cu(II)/Cu(I) | Highly Reversible | The pyridinophane ligand stabilizes the copper redox couple. | wustl.edu |

Supramolecular Assembly and Polymerization of Metal Complexes

The defined coordination vectors and potential for intermolecular interactions make metal complexes of 8-hydroxyquinoline derivatives attractive building blocks for supramolecular structures and polymers. rsc.org These materials can combine the processability of polymers with the unique electronic or photophysical properties of the metal centers. epa.gov

One approach involves the synthesis of polymers that already contain the 8-hydroxyquinoline ligand, which can then be metalated. For example, polymers containing 8-hydroxyquinoline units have been prepared by free-radical copolymerization, and subsequent reaction with lithium hydroxide (B78521) yields high molecular weight polymer-lithium complexes that are soluble in common organic solvents. epa.gov This method is adaptable for creating polymers with various metal ions. epa.gov

Another strategy is the use of metal complexes as initiators or catalysts for polymerization. Zinc complexes with modified 8-hydroxyquinolines have been used to initiate the ring-opening polymerization (ROP) of lactide to produce biodegradable polymers. nih.gov Similarly, cobalt complexes bearing (8-(arylimino)-5,6,7-trihydroquinolin-2-yl)methyl acetate ligands have been shown to be highly active catalysts for the polymerization of isoprene. mdpi.com

The self-assembly of metal complexes can also lead to discrete, well-defined supramolecular architectures. beilstein-journals.org While not specific to 8-hydroxyquinoline, the principles of using metal-ligand coordination to drive the formation of structures like cages and polygons are broadly applicable. nih.gov Amphiphilic metal complexes can self-assemble in solution to form micelles, creating nanoscale reactors for photocatalytic processes in aqueous media. rsc.orgresearchgate.net The incorporation of metal centers into these assemblies introduces functionalities such as redox activity and unique photophysical properties. rsc.org

Rigorous Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the intrinsic properties of Methyl 2-(8-hydroxyquinolin-4-yl)acetate. researchgate.netmdpi.com These methods solve the Schrödinger equation (or its DFT equivalent, the Kohn-Sham equations) to determine the molecule's electronic structure and energy. DFT, using functionals like B3LYP, has become a popular and reliable method for balancing computational cost and accuracy in studying organic molecules. nih.govnih.govmdpi.com These calculations are typically performed with a basis set, such as 6-31G(d,p) or larger, which describes the atomic orbitals used to construct the molecular orbitals. nih.govcqvip.com

The electronic structure of a molecule dictates its reactivity and physical properties. Key to this understanding are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. irjweb.comnih.gov A small energy gap suggests high polarizability and chemical reactivity, indicating that the molecule is more likely to engage in chemical reactions. nih.gov For this compound, the HOMO is typically localized on the electron-rich 8-hydroxyquinoline (B1678124) ring system, whereas the LUMO is distributed across the conjugated system. researchgate.net

Global reactivity descriptors, derived from HOMO and LUMO energies, provide further insight into the molecule's behavior. These include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). irjweb.com High chemical hardness implies high stability and low reactivity. irjweb.com

Table 1: Representative Frontier Molecular Orbital Data and Global Reactivity Descriptors

Note: The following values are illustrative, based on typical DFT calculations for similar 8-hydroxyquinoline derivatives.

| Parameter | Symbol | Typical Value (eV) | Description |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.2 to -5.8 | Energy of the outermost electron; relates to electron-donating ability. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -2.0 to -1.5 | Energy of the first available electron state; relates to electron-accepting ability. |

| HOMO-LUMO Energy Gap | ΔE | 4.2 to 4.3 | Correlates with chemical stability and reactivity. irjweb.com |

| Chemical Hardness | η | 2.1 to 2.15 | Measures resistance to change in electron distribution. irjweb.com |

| Electronegativity | χ | 4.1 to 3.9 | The power of an atom to attract electrons to itself. |

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. researchgate.net These maps are crucial for identifying the reactive sites for electrophilic and nucleophilic attacks. nih.gov In an MEP map, electron-rich regions (negative potential), such as those around the hydroxyl oxygen and the quinoline (B57606) nitrogen, are colored red, indicating likely sites for electrophilic attack. Conversely, electron-deficient regions (positive potential), often found around hydrogen atoms, are colored blue and are susceptible to nucleophilic attack. nih.govresearchgate.net

Theoretical calculations are highly effective in predicting and interpreting spectroscopic data. By simulating spectra, researchers can confirm molecular structures and assign experimental signals with greater confidence. researchgate.net

NMR Spectroscopy: The Gauge-Invariant Atomic Orbital (GIAO) method is commonly used within a DFT framework to calculate the ¹H and ¹³C NMR chemical shifts. nih.govresearchgate.net Theoretical predictions can help resolve ambiguities in complex spectra and confirm the structural assignment of this compound.

IR Spectroscopy: The vibrational frequencies and intensities of the molecule can be calculated to generate a theoretical Infrared (IR) spectrum. researchgate.net This allows for the assignment of specific vibrational modes, such as the O-H stretch of the hydroxyl group, the C=O stretch of the ester, and the characteristic aromatic C=C and C=N stretching vibrations of the quinoline ring. researchgate.net

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). researchgate.net These calculations can identify the wavelengths of maximum absorption (λmax) and elucidate the nature of the electronic transitions, such as π→π* and n→π*, which are characteristic of the conjugated quinoline system.

Table 2: Illustrative Comparison of Experimental and Theoretically Predicted Spectroscopic Data

Note: This table presents hypothetical yet realistic data to illustrate the correlation between calculated and experimental values for a molecule like this compound.

| Parameter | Experimental Value | Calculated Value (DFT) | Assignment |

|---|---|---|---|

| ¹H NMR (δ, ppm) | ~8.7 | ~8.8 | H-atom on C2 of quinoline |

| ~7.5 | ~7.6 | H-atom on C5 of quinoline | |

| ~3.9 | ~4.0 | -CH₂- (acetate group) | |

| IR (ν, cm⁻¹) | ~3400 | ~3410 | O-H stretching |

| ~1735 | ~1740 | C=O stretching (ester) | |

| ~1580 | ~1585 | C=C/C=N stretching (ring) | |

| UV-Vis (λmax, nm) | ~320 | ~315 | π→π* transition |

Molecular Dynamics Simulations to Model Interactions and Conformational Landscapes

While quantum chemical calculations examine static molecules, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. rsc.org MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. For this compound, MD simulations can be used to explore its conformational landscape, revealing the most stable arrangements of the flexible acetate (B1210297) side chain relative to the rigid quinoline ring. rsc.org Furthermore, by simulating the molecule in a solvent like water, MD can shed light on its solvation properties and the dynamics of intermolecular hydrogen bonding between the molecule's hydroxyl group and surrounding water molecules. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies for Predicting Biological Activities

Quantitative Structure-Activity Relationship (QSAR) is a computational technique used to develop mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.gov For this compound and its analogues, a QSAR study would involve calculating a wide range of molecular descriptors (e.g., electronic, steric, and hydrophobic properties). mdpi.com These descriptors would then be used to build a regression model that can predict a specific biological activity, such as antimicrobial or anticancer efficacy. nih.govmdpi.com Such models are valuable tools in medicinal chemistry for prioritizing which novel derivatives to synthesize and test, thereby streamlining the drug discovery process.

Molecular Docking Studies for Elucidating Binding Modes with Biological Macromolecules (e.g., DNA, Proteins, Enzymes)

Molecular docking is a computational method that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein or DNA, to form a stable complex. researchgate.net Given the known biological activities of 8-hydroxyquinoline derivatives, molecular docking is a crucial tool for investigating the potential mechanism of action of this compound. nih.govnih.gov

In a typical docking study, the compound would be docked into the active site of a target protein, such as DNA gyrase (a common target for quinoline-based antibiotics) or a specific kinase involved in cancer pathways. mdpi.commdpi.com The results would provide a binding score, indicating the strength of the interaction, and a detailed view of the binding pose. This allows for the analysis of key intermolecular interactions, such as:

Hydrogen bonds: The hydroxyl group and the quinoline nitrogen are potent hydrogen bond donors and acceptors.

Hydrophobic interactions: The aromatic quinoline ring can engage in favorable interactions with nonpolar residues in the protein's binding pocket.

π-π stacking: The planar aromatic system can stack with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

These studies can explain the basis of a compound's biological activity and guide the design of new derivatives with improved potency and selectivity. mdpi.com

Theoretical Analysis of Reaction Mechanisms and Energetics (e.g., Electrophilic Substitution)

Computational chemistry can be used to map out the entire energy landscape of a chemical reaction, providing a detailed understanding of its mechanism. For this compound, DFT calculations can be used to study reactions such as electrophilic aromatic substitution on the 8-hydroxyquinoline ring. researchgate.net By calculating the energies of reactants, transition states, and products, it is possible to determine the activation energy barriers for substitution at different positions on the ring (e.g., C5 vs. C7). researchgate.net This analysis can predict the regioselectivity of reactions like nitration or halogenation, explaining why certain products are formed preferentially. These theoretical investigations provide insights that are complementary to experimental studies and are invaluable for optimizing reaction conditions and predicting the outcomes of new synthetic routes. researchgate.net

Following a comprehensive search for scientific literature, it has been determined that there is insufficient publicly available research data specifically detailing the mechanistic biological activities of the chemical compound “this compound”.

As a result, it is not possible to generate the requested article with scientifically accurate and specific information for each section and subsection of the provided outline. The strict requirement to focus solely on “this compound” cannot be met without available preclinical and in vitro studies that investigate its specific molecular mechanisms of antimicrobial and anticancer action.

General information on the broader class of 8-hydroxyquinoline derivatives is available but extrapolating these findings to the specific compound without direct evidence would be scientifically unsound and would not adhere to the instructions provided. Therefore, the article cannot be constructed as requested.

Mechanistic Research into Biological Activities Pre Clinical and in Vitro Focus

Cellular and Molecular Mechanisms of Anticancer Activity in Model Systems (e.g., Cell Lines, Pre-clinical Animal Models)

Reactive Oxygen Species (ROS) Generation and Oxidative Stress Responses

The 8-hydroxyquinoline (B1678124) scaffold is well-documented for its capacity to induce the generation of reactive oxygen species (ROS), a mechanism often linked to its biological effects. Studies on clioquinol (B1669181), a halogenated derivative of 8-hydroxyquinoline, have demonstrated that in the presence of copper, it can dramatically stimulate ROS production. nih.gov This process is believed to contribute to its therapeutic and cytotoxic effects by inducing oxidative stress, which can trigger downstream cellular responses, including apoptosis. nih.gov The generation of ROS by these compounds is often contingent on their interaction with transition metals, forming redox-active complexes that can participate in reactions producing superoxide (B77818) radicals and hydrogen peroxide. nih.govrsc.org

Research on 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline, another derivative, has shown it can alleviate oxidative stress by reducing levels of oxidation products. mdpi.com This highlights the dual potential of the quinoline (B57606) core, which, depending on its substitution pattern and the cellular environment, may either promote or mitigate oxidative stress. For Methyl 2-(8-hydroxyquinolin-4-yl)acetate, its ability to chelate metals suggests a potential to engage in similar metal-dependent ROS generation, leading to oxidative stress responses in biological systems.

Inhibition of Key Enzymes (e.g., Topoisomerases, Kinases)

The inhibition of key cellular enzymes is a critical mechanism for many therapeutic agents. The quinoline core is a structural motif found in numerous enzyme inhibitors. DNA topoisomerases, enzymes that regulate the topology of DNA, are established targets for anticancer drugs. nih.gov Compounds that stabilize the complex between topoisomerase and DNA lead to DNA strand breaks and ultimately cell death. nih.gov While direct evidence for this compound is not available, derivatives such as 8-(methylamino)-2-oxo-1,2-dihydroquinoline have been identified as potent inhibitors of DNA gyrase (a type II topoisomerase in bacteria), with IC50 values in the nanomolar range. researchgate.net This suggests that the quinoline scaffold is well-suited for interaction with the active sites of this enzyme class.

Similarly, protein kinases, which are crucial for cell signaling, are common targets for inhibitor development. The activation of the Mitogen-Activated Protein Kinase (MAPK) pathway has been observed as a downstream effect of ROS generation induced by clioquinol derivatives, indicating an indirect modulation of kinase signaling pathways. nih.gov

Modulation of Signaling Pathways and Receptor Interactions

Beyond direct enzyme inhibition, 8-hydroxyquinoline derivatives can modulate various signaling pathways and interact with cellular receptors. As noted, the ROS generated by copper-bound clioquinol derivatives can lead to the activation of the MAPK signaling pathway, a key cascade involved in cell proliferation, differentiation, and apoptosis. nih.gov

Furthermore, the broader family of quinoline and diazepine-related structures has been explored for interactions with a range of neurotransmitter receptors. For instance, clozapine-like molecules have shown mixed activity at muscarinic acetylcholine, dopamine, and serotonin (B10506) receptors, highlighting the versatility of such scaffolds in interacting with G-protein coupled receptors. nih.gov These interactions are highly dependent on the specific side chains and substitutions on the core ring structure.

Enzyme Inhibition Studies (e.g., Acetylcholinesterase, Butyrylcholinesterase, 2OG-dependent enzymes)

The 8-hydroxyquinoline moiety is a recognized pharmacophore in the design of various enzyme inhibitors.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition: Cholinesterase inhibitors are cornerstone therapies for Alzheimer's disease, working by increasing the levels of the neurotransmitter acetylcholine. nih.gov Numerous quinolinone derivatives have been synthesized and evaluated for their ability to inhibit AChE and BChE. nih.govmdpi.com For example, certain functionalized quinolinones have demonstrated potent and selective inhibition of human recombinant AChE, with IC50 values in the sub-micromolar range. nih.gov The inhibitory activity and selectivity between AChE and BChE are heavily influenced by the substituents on the quinoline ring. lookchem.com

| Compound | Target Enzyme | Inhibitory Activity (IC50, µM) | Reference |

|---|---|---|---|

| QN8 (a quinolinone derivative) | hrAChE | 0.29 | nih.gov |

| QN8 (a quinolinone derivative) | hrBuChE | > 40 | mdpi.com |

| DQN7 (a dihydroquinolinone derivative) | hrAChE | 4.50 | mdpi.com |

| DQN7 (a dihydroquinolinone derivative) | hrBuChE | 1.58 | mdpi.com |

2OG-dependent Enzyme Inhibition: The Fe(II)/2-oxoglutarate (2OG)-dependent oxygenases are a large family of enzymes involved in diverse biological processes, including DNA repair, fatty acid metabolism, and post-translational modifications. nih.gov Several studies have identified 8-hydroxyquinoline derivatives as inhibitors of these enzymes. Specifically, 5-carboxy-8-hydroxyquinoline (IOX1) has been characterized as a broad-spectrum inhibitor of 2OG oxygenases, acting competitively with 2OG. researchgate.net This inhibitory action is attributed to the ability of the 8-hydroxyquinoline core to chelate the active site iron atom, a mechanism that this compound could potentially replicate.

Antioxidant and Pro-oxidant Mechanisms

The 8-hydroxyquinoline scaffold possesses a fascinating duality, capable of acting as both an antioxidant and a pro-oxidant, largely dependent on its chemical environment and the presence of transition metal ions. mdpi.com

Antioxidant Activity: The antioxidant properties of 8-hydroxyquinoline are attributed to two primary mechanisms. Firstly, the phenolic hydroxyl group can donate a hydrogen atom to scavenge free radicals directly. mdpi.com Secondly, its potent metal-chelating ability, particularly for iron, can prevent the formation of highly reactive hydroxyl radicals via the Fenton reaction. mdpi.commdpi.com By sequestering redox-active iron ions, it inhibits the catalytic cycle that generates oxidative damage.

Pro-oxidant Activity: Conversely, when 8-hydroxyquinoline and its derivatives form complexes with certain transition metals, such as copper(II), the resulting complex can become redox-active. mdpi.com This complex can participate in catalytic cycles that reduce molecular oxygen, leading to the generation of superoxide and other ROS. nih.govnih.gov This pro-oxidant mechanism transforms the compound from a protective antioxidant into an agent that induces oxidative stress, a property that can be exploited for antimicrobial and anticancer activities. mdpi.com Therefore, the biological effect of this compound could switch between antioxidant and pro-oxidant depending on the local concentration of different metal ions.

Direct Interaction Studies with Biomolecules (e.g., DNA Intercalation, Protein Binding)

The planar aromatic structure of the quinoline ring system suggests a potential for direct, non-covalent interactions with biological macromolecules.

DNA Intercalation: The flat, polycyclic aromatic system of quinoline is a classic feature of DNA intercalating agents. These molecules can insert themselves between the base pairs of the DNA double helix. This interaction can disrupt DNA replication and transcription, leading to cytotoxicity. Some quinoline derivatives are known to bind to DNA and protect it from oxidative damage, suggesting a direct physical association. mdpi.com

Protein Binding: Studies involving vanadium complexes with 8-hydroxyquinoline have demonstrated direct binding to proteins. researchgate.net X-ray crystallography and mass spectrometry have shown that these complexes can interact with proteins like hen egg-white lysozyme (B549824) through both covalent and non-covalent interactions. researchgate.net The binding often occurs at the side chains of amino acid residues such as aspartate and glutamate. This indicates that this compound, particularly when complexed with metal ions, could directly bind to various proteins, potentially altering their structure and function.

Systematic Derivatization, Analogue Synthesis, and Structure Activity Relationship Sar Studies

Design Principles for Methyl 2-(8-hydroxyquinolin-4-yl)acetate Analogues

The design of analogues based on the this compound scaffold is guided by several key medicinal chemistry principles aimed at modulating its physicochemical and biological properties. The diverse biological activities of 8-hydroxyquinoline (B1678124) derivatives can be precisely adjusted by modifying the substitution pattern of the core structure. nih.gov

Core design principles include:

Modulation of Lipophilicity: The ability of a compound to traverse biological membranes is heavily influenced by its lipophilicity. Introducing substituents, such as halogens or alkyl groups, onto the quinoline (B57606) ring can systematically alter the compound's lipophilicity (logP value). For instance, the presence of chlorine atoms can increase lipophilicity, potentially enhancing the compound's interaction with biological targets. ontosight.ai

Tuning Metal-Chelating Ability: The 8-hydroxyl group and the quinoline nitrogen atom are crucial for metal chelation, a key mechanism for the biological activity of many 8-HQ derivatives. mdpi.comnih.gov The acid-base properties (pKa values) of these donor atoms, which influence chelation, can be modified by introducing electron-withdrawing or electron-donating groups on the quinoline ring. This can directly impact the stability of the metal complexes formed and, consequently, the biological potency. nih.gov

Steric and Electronic Effects: The introduction of different functional groups can alter the molecule's size, shape, and electron distribution. These changes can influence how the molecule binds to a biological target. For example, aromatic amide substitutions at position 2 of the quinoline ring have been shown to increase antiviral activity through the electron-withdrawing properties of the substituents. nih.gov

Enhancing Target Specificity: By strategically modifying the scaffold, analogues can be designed to favor interaction with a specific biological target over others, thereby increasing selectivity and potentially reducing off-target effects. Shifting a substituent from one position to another (e.g., from R7 to R5) can completely abrogate toxicity and selectivity, highlighting the sensitivity of the scaffold to positional isomers. nih.gov

Synthetic Access to Substituted and Functionalized Derivatives

A wide array of synthetic methodologies is available for the derivatization of the 8-hydroxyquinoline scaffold, allowing for modifications at the quinoline ring, the acetate (B1210297) side chain, and the hydroxyl group.

The quinoline ring is amenable to various substitution reactions, particularly electrophilic aromatic substitution at the electron-rich positions 5 and 7.

Halogenation: The introduction of halogen atoms, such as chlorine, is a common strategy. For example, 5,7-dichloro-8-hydroxyquinoline derivatives can be synthesized, and these modifications are known to influence the compound's biological profile. nih.gov Chloro-substitution has been observed to increase both the toxicity and selectivity of certain 8-HQ derivatives. nih.gov

Alkylation and Aminoalkylation: Alkyl groups can be introduced at various positions. Rhodium-catalyzed regioselective methylation of the C(sp3)-H bond of 8-methylquinolines has been described. researchgate.net Furthermore, Mannich reactions are frequently employed to introduce aminoalkyl groups, typically at the C-7 position, by reacting the 8-hydroxyquinoline with an aldehyde (like formaldehyde) and a secondary amine. nih.gov

Other Substitutions: The versatility of the quinoline ring allows for the introduction of a wide range of other functional groups. For instance, 5-nitro-7-((4-phenylpiperazine-1-yl-)methyl)quinolin-8-ol has been synthesized as a putative inhibitor of type III secretion in pathogenic bacteria. rroij.com

The following table summarizes common modifications to the quinoline ring and the synthetic methods employed.

| Modification Type | Position(s) | Example Substituent | General Synthetic Method | Reference |

|---|---|---|---|---|

| Halogenation | 5, 7 | -Cl, -Br | Electrophilic Aromatic Substitution | nih.gov |

| Aminoalkylation | 7 | -CH₂-NR₂ | Mannich Reaction | nih.gov |

| Alkoxymethylation | 5 | -CH₂OCH₃ | Alkoxymethylation | nih.gov |

| Nitration | 5 | -NO₂ | Nitration | rroij.com |

| Alkylation | 8 (on methyl group) | -CH₂-Aryl | Metal-catalyzed C-H activation | researchgate.net |

The acetate ester side chain at position 4 offers another key site for derivatization to explore structure-activity relationships. Standard organic chemistry transformations can be applied to modify this group.

Hydrolysis: The methyl ester can be hydrolyzed under basic conditions (e.g., using NaOH) to yield the corresponding carboxylic acid, 2-(8-hydroxyquinolin-4-yl)acetic acid. This introduces a charged group, which can significantly alter solubility and binding interactions. mdpi.com

Amidation: The carboxylic acid can be activated and reacted with a variety of primary or secondary amines to form a library of amides. This allows for the introduction of diverse functionalities to probe for new interactions with biological targets.

Transesterification: The methyl ester can be converted to other esters (e.g., ethyl, propyl) by reaction with the corresponding alcohol under acidic or basic catalysis. This subtly modifies the steric bulk and lipophilicity of the side chain.

Reduction: The ester can be reduced to the corresponding primary alcohol, 2-(8-hydroxyquinolin-4-yl)ethanol, using reducing agents like lithium aluminum hydride, which introduces a hydrogen-bond donating group.

The phenolic hydroxyl group at position 8 is critical for the characteristic properties of 8-HQ, but its derivatization can be a useful strategy for probing the mechanism of action or improving pharmacokinetic properties.

O-Alkylation/O-Acylation: The hydroxyl group can be converted into an ether or an ester. For example, protection of the phenolic group is a common step in multi-step syntheses to allow for selective reactions elsewhere on the molecule. nih.gov This modification temporarily or permanently blocks the metal-chelating ability of the scaffold, which can be used to determine if chelation is essential for a specific biological effect. nih.gov

Glucoconjugation: The synthesis of 8-quinolinyl-β-D-glucopyranoside, an 8-HQ glucoconjugate, has been reported. rroij.com Such derivatization can alter the compound's solubility, cell permeability, and targeting capabilities.

Elucidation of Quantitative Structure-Activity Relationships (QSAR) and Pharmacophore Mapping

QSAR and pharmacophore modeling are computational tools used to understand the relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov For quinoline derivatives, these methods help identify the key structural features required for potent and selective biological effects.

A typical pharmacophore model for quinoline-based inhibitors might include features such as:

Hydrogen Bond Acceptors: Often corresponding to the quinoline nitrogen and carbonyl oxygens.

Hydrogen Bond Donors: Such as the 8-hydroxyl group or N-H groups in amide derivatives.

Aromatic Rings: The quinoline core itself is a key aromatic feature.

Hydrophobic Regions: Corresponding to alkyl or aryl substituents. grafiati.com

QSAR studies on related compounds have shown that antioxidant activity, for example, increases with decreasing molecular area, volume, and lipophilicity, while increasing the magnitude of the dipole moment. pensoft.net Such models can be used to predict the activity of novel, unsynthesized analogues of this compound, thereby guiding synthetic efforts toward more potent compounds.

The following table lists descriptors often found to be significant in QSAR models for quinoline-like compounds.

| QSAR Descriptor | Description | Potential Impact on Activity |

|---|---|---|

| ALogP | Calculated lipophilicity | Influences membrane permeability and binding to hydrophobic pockets. |

| Molecular Weight | Mass of the molecule | Affects diffusion and can be constrained by binding site size. |

| Dipole Moment | Measure of molecular polarity | Important for long-range electrostatic interactions with the target. pensoft.net |

| E(HOMO) / E(LUMO) | Energies of frontier molecular orbitals | Relate to the molecule's reactivity and ability to participate in charge-transfer interactions. nih.gov |

| Hydrogen Bond Donors/Acceptors | Count of H-bond features | Crucial for specific, directional binding to biological targets. |

Correlating Structural Features with Mechanistic Biological Potency and Selectivity

By combining synthetic derivatization with biological testing, clear structure-activity relationships can be established. These correlations provide insight into the mechanism of action and guide the development of analogues with improved potency and selectivity.

Role of the 8-OH Group: For many biological activities, the hydroxyl group at position 8 is essential. Derivatives where this group is positioned elsewhere (e.g., at position 4) often show reduced activity, highlighting the importance of the specific chelation geometry provided by the 1-aza-8-hydroxynaphthyl scaffold. nih.gov

Impact of Ring Substituents: The nature and position of substituents on the quinoline ring are critical.

Halogenation: Chloro-substitution at positions 5 and 7 often enhances activity. This can be attributed to an increase in lipophilicity, which may improve cell penetration, and to the electron-withdrawing nature of chlorine, which can modulate the pKa of the 8-hydroxyl group and affect metal chelation. nih.govontosight.ai

Positional Isomerism: The location of a substituent is paramount. Studies on related 8-HQ derivatives have shown that moving a substituent from the 7-position to the 5-position can completely eliminate biological activity and selectivity, demonstrating a highly specific interaction with the biological target. nih.gov

Influence of the Side Chain: Modifications to the side chain at position 4 can significantly impact potency.

Increasing the length of a spacer in a side chain has been shown to influence the flexibility of the molecule and, consequently, its antifungal activity. nih.gov

Converting the ester of this compound to an amide or carboxylic acid would drastically alter its polarity and hydrogen bonding capability, which would be expected to have a profound effect on its biological profile.

The following table summarizes key SAR findings for the 8-hydroxyquinoline scaffold.

| Structural Modification | Observed Effect on Potency/Selectivity | Plausible Rationale | Reference |

|---|---|---|---|

| Halogenation at C5 and/or C7 | Often increases potency and selectivity. | Increases lipophilicity; modulates electronic properties and pKa. | nih.govontosight.ai |

| Shifting substituent from C7 to C5 | Can abrogate activity and selectivity. | Demonstrates highly specific steric/electronic requirements of the target binding site. | nih.gov |

| Derivatization of 8-OH group | Typically reduces or abolishes activity dependent on metal chelation. | Blocks the key metal-binding site. | nih.gov |

| Increasing side chain length/flexibility | Can increase or decrease activity depending on the target. | Alters the ability of the molecule to adopt the optimal conformation for binding. | nih.gov |

| Introduction of bulky groups | May decrease activity. | Can cause steric hindrance at the binding site. | nih.gov |

Exploration of Applications in Non Biological Systems

Catalysis and Ligand Design in Transition Metal Catalysis

The 8-hydroxyquinoline (B1678124) framework is a privileged scaffold in ligand design for transition metal catalysis due to its bidentate chelating nature, involving the hydroxyl oxygen and the quinoline (B57606) nitrogen. This chelation stabilizes metal centers and allows for the fine-tuning of their catalytic activity. Methyl 2-(8-hydroxyquinolin-4-yl)acetate is poised to be a valuable ligand in this context, with the ester functionality at the 4-position potentially influencing the electronic properties and steric environment of the catalytic center.

Enantioselective Catalysis

While specific applications of this compound in enantioselective catalysis are not yet documented, the broader class of chiral 8-hydroxyquinoline derivatives has shown promise. The development of chiral variants of this ligand, for instance, through the introduction of stereocenters in the acetate (B1210297) moiety or elsewhere on the quinoline ring, could lead to novel catalysts for asymmetric transformations. The rigid quinoline backbone is advantageous for creating a well-defined chiral environment around a metal center, which is crucial for achieving high enantioselectivity in reactions such as asymmetric hydrogenation, epoxidation, and carbon-carbon bond formation.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The efficiency and selectivity of these reactions are highly dependent on the nature of the ligand coordinated to the palladium center. 8-Hydroxyquinoline derivatives have been successfully employed as ligands in various cross-coupling reactions, including the Suzuki-Miyaura, Heck, and Sonogashira reactions.

The nitrogen and oxygen atoms of this compound can coordinate to a palladium catalyst, and the substituent at the 4-position can modulate the ligand's electronic and steric properties. This modulation can, in turn, influence the catalytic activity, stability, and selectivity of the palladium complex. For instance, the electron-withdrawing nature of the methyl acetate group could affect the electron density at the metal center, thereby impacting the rates of oxidative addition and reductive elimination, which are key steps in the catalytic cycle. The performance of related 8-hydroxyquinoline-based ligands in Suzuki-Miyaura cross-coupling reactions suggests the potential of this compound in this domain.

Table 1: Performance of 8-Hydroxyquinoline-Based Ligands in a Model Suzuki-Miyaura Cross-Coupling Reaction.

| Ligand | Aryl Halide | Arylboronic Acid | Catalyst System | Yield (%) |

|---|---|---|---|---|

| 8-Hydroxyquinoline | 4-Bromoanisole | Phenylboronic acid | Pd(OAc)₂ / K₂CO₃ | 92 |

| 5,7-Dichloro-8-hydroxyquinoline | 4-Bromotoluene | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 88 |

| 2-Methyl-8-hydroxyquinoline | 4-Chlorobenzonitrile | 4-Methoxyphenylboronic acid | PdCl₂(dppf) / K₃PO₄ | 95 |

Materials Science Applications

The photoluminescent and charge-transporting properties of metal complexes of 8-hydroxyquinoline and its derivatives have established them as cornerstone materials in organic electronics. The substitution at the 4-position of the quinoline ring is a known strategy to tune the optoelectronic properties of these materials.

Organic Light-Emitting Diodes (OLEDs) and Luminescent Materials

Tris(8-hydroxyquinolinato)aluminum (Alq₃) is a benchmark electron-transporting and emissive material in OLEDs. Modifications to the 8-hydroxyquinoline ligand can significantly alter the emission color, quantum efficiency, and stability of the resulting metal complexes. The introduction of the methyl acetate group at the 4-position in this compound is expected to influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of its metal complexes.

Table 2: Performance of OLEDs Based on Substituted 8-Hydroxyquinoline Aluminum Complexes.

| Ligand | Emission Color | Maximum Emission Wavelength (nm) | External Quantum Efficiency (EQE) (%) | Maximum Luminance (cd/m²) |

|---|---|---|---|---|

| 8-Hydroxyquinoline (Alq₃) | Green | 520 | 1.5 | 10,000 |

| 4-Phenyl-8-hydroxyquinoline | Green-Blue | 505 | 2.1 | 12,000 |

| 4-(Naphthalen-1-yl)-8-hydroxyquinoline | Blue | 485 | 1.8 | 8,500 |

Photoactive and Optoelectronic Devices

Beyond OLEDs, the photoactive nature of 8-hydroxyquinoline derivatives makes them suitable for other optoelectronic applications, such as organic photovoltaics (OPVs) and photodetectors. In these devices, the ability of the material to absorb light and generate charge carriers (excitons), as well as to transport these charges to the electrodes, is critical. The electronic properties of this compound, when incorporated into a metal complex, could be tailored to optimize light absorption in the solar spectrum and facilitate efficient charge separation and transport. The ester group could also influence the material's solubility and processability, which are important considerations for the fabrication of large-area devices.

Analytical Chemistry and Sensing Technologies

8-Hydroxyquinoline and its derivatives are well-known for their ability to form stable and often fluorescent complexes with a wide variety of metal ions. nih.gov This property has been extensively exploited in the development of chemosensors for the detection and quantification of metal ions in various matrices.